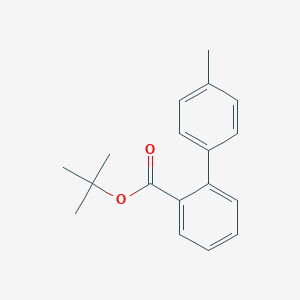

Tert-butyl 4'-methylbiphenyl-2-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:

Hydrolysis: 4’-methylbiphenyl-2-carbonitrile is hydrolyzed to form 4’-methylbiphenyl-2-carboxylic acid.

Esterification: The carboxylic acid is then esterified with tert-butyl alcohol to form tert-butyl 4’-methylbiphenyl-2-carboxylate.

Analyse Des Réactions Chimiques

Tert-butyl 4’-methylbiphenyl-2-carboxylate undergoes various chemical reactions, including:

Bromination: The compound can be brominated to produce tert-butyl 4’-bromomethylbiphenyl-2-carboxylate.

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include bromine for bromination and acidic or basic conditions for hydrolysis . The major products formed from these reactions are 4’-methylbiphenyl-2-carboxylic acid and tert-butyl 4’-bromomethylbiphenyl-2-carboxylate .

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 4'-methylbiphenyl-2-carboxylate serves as a versatile building block in organic chemistry. Its structure allows for the synthesis of complex compounds through various reactions, including:

- Esterification : The compound can be used to produce esters, which are essential in the preparation of fragrances and flavoring agents.

- Coupling Reactions : It acts as a coupling agent in the synthesis of biphenyl derivatives, which are important in the production of liquid crystals and polymers .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Esterification | Formation of esters from carboxylic acids | Fragrances, flavorings |

| Coupling Reactions | Synthesis of biphenyl derivatives | Liquid crystals, polymers |

| Nucleophilic Substitution | Introduction of nucleophiles at the carboxylate position | Synthesis of pharmaceuticals |

Material Science

In material science, this compound is utilized for its favorable properties in coatings and adhesives. Its application extends to:

- Coatings : The compound enhances the durability and adhesion properties of coatings used in various industries, including automotive and construction.

- Adhesives : It improves the performance characteristics of adhesives by increasing their resistance to moisture and temperature fluctuations .

Pharmaceutical Applications

The pharmaceutical industry has also explored the applications of this compound. It is involved in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is a precursor in the synthesis of several APIs, including those used for treating cardiovascular diseases.

- Drug Formulation : Its properties make it suitable for formulating drugs that require specific solubility and stability profiles .

Case Study: Synthesis of Telmisartan

One notable case study involves the use of this compound in synthesizing Telmisartan, an antihypertensive medication. The compound's role as an intermediate allows for efficient production methods that enhance yield and purity. This application underscores its significance in pharmaceutical manufacturing processes .

Mécanisme D'action

The mechanism of action of tert-butyl 4’-methylbiphenyl-2-carboxylate involves its role as a precursor in chemical synthesis. The tert-butyl group can be removed to form 4’-methylbiphenyl-2-carboxylic acid, which can then undergo various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Tert-butyl 4’-methylbiphenyl-2-carboxylate can be compared with similar compounds such as:

4’-Methylbiphenyl-2-carbonitrile: This compound serves as a crucial precursor in the synthesis of tert-butyl 4’-methylbiphenyl-2-carboxylate.

Tert-butyl 4’-bromomethylbiphenyl-2-carboxylate: This compound is a key intermediate synthesized from 4’-methylbiphenyl-2-carbonitrile in the preparation of tert-butyl 4’-methylbiphenyl-2-carboxylate.

The uniqueness of tert-butyl 4’-methylbiphenyl-2-carboxylate lies in its versatility as a precursor for further synthesis and its applications in proteomics and pharmaceutical research .

Activité Biologique

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

This compound can be synthesized through various methodologies involving biphenyl derivatives. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions, which are effective in forming carbon-carbon bonds in biphenyl structures. The compound features a tert-butyl group and a carboxylate moiety, enhancing its lipophilicity and potential bioactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Several biphenyl derivatives exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

2. Anti-inflammatory Effects

- In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

3. Antitumor Properties

- Preliminary research indicates that this compound may possess antitumor activity. It appears to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibits the NF-kB signaling pathway in RAW264.7 macrophages, leading to decreased expression of TNF-α and IL-6. This finding supports its use in inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Bacterial Growth Inhibition | 50 µg/mL | Significant inhibition |

| Anti-inflammatory | Cytokine Production | 10–100 µg/mL | Reduced TNF-α, IL-6 |

| Antitumor | Apoptosis Induction | Varies by cell line | Induction observed |

Table 2: Comparison with Other Biphenyl Derivatives

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Biphenyl derivative A | Moderate | No | Yes |

| Biphenyl derivative B | Yes | Moderate | No |

Propriétés

IUPAC Name |

tert-butyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEDFWZJRNPJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431634 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-36-0 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.